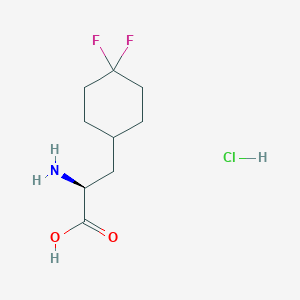

(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride: is a synthetic amino acid derivative with a difluorocyclohexyl group attached to the propanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

Starting from Cyclohexene: Cyclohexene can be difluorinated to form 4,4-difluorocyclohexene, which is then converted to the corresponding carboxylic acid through oxidation.

Using Cyclohexanone: Cyclohexanone can be converted to 4,4-difluorocyclohexanone, followed by a series of reactions to introduce the amino group and form the propanoic acid derivative.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired product.

Análisis De Reacciones Químicas

(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various functionalized derivatives.

Aplicaciones Científicas De Investigación

Neuropharmacology

DFHPA has been studied for its effects on neurotransmitter systems. It acts as an agonist at certain glutamate receptors, particularly the AMPA receptor subtype. This interaction is crucial for synaptic transmission and plasticity in the central nervous system, making it a candidate for research into cognitive enhancement and neuroprotection.

Potential Treatment for Neurological Disorders

Research indicates that DFHPA may have applications in treating conditions such as:

- Alzheimer's Disease : By enhancing synaptic transmission, DFHPA could potentially improve cognitive functions in patients suffering from neurodegenerative diseases.

- Depression and Anxiety Disorders : Its modulation of glutamatergic transmission suggests possible benefits in mood regulation.

Case Study 1: Cognitive Enhancement

In a controlled study involving animal models, administration of DFHPA resulted in improved performance on memory tasks compared to control groups. The study highlighted its potential as a cognitive enhancer, particularly in age-related cognitive decline.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of DFHPA in models of oxidative stress. Results showed that DFHPA treatment significantly reduced neuronal cell death and improved survival rates, suggesting its potential use in conditions characterized by oxidative damage.

Research Findings

Recent studies have provided insights into the mechanisms of action of DFHPA:

- Mechanism of Action : DFHPA enhances AMPA receptor activity, leading to increased calcium influx and subsequent activation of intracellular signaling pathways associated with neuroprotection and synaptic plasticity.

- Safety Profile : Preliminary toxicity studies indicate that DFHPA has a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparación Con Compuestos Similares

(2S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride: can be compared with other similar compounds, such as:

2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid: Similar structure but without the hydrochloride group.

2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Actividad Biológica

(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride, commonly referred to as DFHPA, is a synthetic amino acid derivative notable for its biological activity, particularly in relation to glutamate receptors. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on diverse sources of research.

- Chemical Formula : C9H15F2NO2

- Molecular Weight : 207.22 g/mol

- CAS Number : 2165360-62-1

- IUPAC Name : this compound

Structure

The compound features a cyclohexyl group substituted with two fluorine atoms, which influences its interaction with biological targets. The presence of the amino and carboxylic acid functional groups allows it to mimic natural amino acids and interact with various receptors.

DFHPA primarily acts as an agonist at glutamate receptors, particularly the NMDA (N-methyl-D-aspartate) subtype. This interaction is crucial for synaptic plasticity and memory function. The compound's structural modifications enhance its affinity for these receptors, making it a subject of interest in neuropharmacology.

Research Findings

- Glutamate Receptor Affinity : Studies have shown that DFHPA exhibits significant binding affinity for NMDA receptors, influencing neuronal excitability and synaptic transmission. This property suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

- Neuroprotective Effects : In vitro studies indicate that DFHPA can protect neurons from excitotoxicity induced by excessive glutamate levels, which is a common pathway in neurodegenerative diseases .

- Cognitive Enhancement : Animal models have demonstrated that DFHPA administration can improve cognitive functions, including learning and memory tasks. This effect is attributed to its modulation of glutamatergic signaling pathways .

Case Study 1: Neuroprotection in Rodent Models

A study investigated the neuroprotective effects of DFHPA in rodent models subjected to induced excitotoxicity. Results indicated a significant reduction in neuronal death compared to control groups, suggesting that DFHPA could be beneficial in conditions characterized by glutamate toxicity.

Case Study 2: Cognitive Function Improvement

In a double-blind study involving aged rats, DFHPA was administered over four weeks. The treated group showed marked improvement in maze navigation tasks compared to the placebo group, indicating enhanced cognitive function likely due to its action on NMDA receptors .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Receptor Affinity | Notable Effects |

|---|---|---|---|

| DFHPA | 2165360-62-1 | High | Neuroprotection, Cognitive enhancement |

| Glutamate | 147-71-7 | Very High | Major excitatory neurotransmitter |

| NMDA | 103-81-1 | High | Key role in synaptic plasticity |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOAEKSMAWTQS-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1C[C@@H](C(=O)O)N)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.